molecular formula C22H20N4O5 B2573617 1-(2-ethoxyphenyl)-4-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione CAS No. 1251635-69-4

1-(2-ethoxyphenyl)-4-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione

Cat. No.: B2573617
CAS No.: 1251635-69-4
M. Wt: 420.425
InChI Key: AQQZYBRHLZFHSA-UHFFFAOYSA-N
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Description

The compound 1-(2-ethoxyphenyl)-4-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione is a heterocyclic molecule featuring a pyrazine-2,3-dione core. This core is substituted at the 1-position with a 2-ethoxyphenyl group and at the 4-position with a (3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl moiety. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, often enhancing metabolic stability and binding affinity in medicinal chemistry contexts .

Properties

IUPAC Name

1-(2-ethoxyphenyl)-4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5/c1-3-30-18-7-5-4-6-17(18)26-13-12-25(21(27)22(26)28)14-19-23-20(24-31-19)15-8-10-16(29-2)11-9-15/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQZYBRHLZFHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-ethoxyphenyl)-4-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione is a heterocyclic organic molecule that has garnered attention for its potential biological activities. The structure features a pyrazine core linked to an oxadiazole moiety, which is known for contributing to various pharmacological properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H20N4O4\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_4

This structure includes:

  • Pyrazine ring : A six-membered aromatic ring with two nitrogen atoms.
  • Oxadiazole ring : A five-membered heterocyclic compound containing two nitrogen atoms and three carbon atoms.
  • Ethoxy and methoxy substituents : These groups enhance solubility and may influence biological activity.

Anticancer Activity

Research has indicated that derivatives of pyrazine and oxadiazole exhibit significant anticancer properties. In particular, compounds similar to the target molecule have shown effectiveness against various cancer cell lines. For example:

  • MTT Assay Results : Studies have demonstrated that certain pyrazine derivatives possess cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin. The mechanism often involves the induction of apoptosis through caspase activation and modulation of apoptotic pathways (e.g., increased expression of Bax and p53) .
CompoundCell LineIC50 (µM)Mechanism of Action
3bMCF-7 (Breast)25Apoptosis via caspase activation
3bMDA-MB-23130ROS production and mTOR inhibition

Anti-inflammatory Activity

Compounds with similar structural features have been studied for their anti-inflammatory effects. The presence of the oxadiazole moiety is particularly relevant due to its ability to inhibit pro-inflammatory cytokines. This activity can be assessed through in vitro assays measuring cytokine levels in treated cell cultures.

Antimicrobial Activity

The antimicrobial potential of related compounds has also been explored. Pyrazine derivatives are known to exhibit activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways.

Case Studies

  • Study on Pyrazine Derivatives : A study demonstrated that pyrazine derivatives showed potent activity against both gram-positive and gram-negative bacteria. The compound was effective in reducing bacterial load in infected animal models .
  • Oxadiazole Compounds in Cancer Therapy : Another investigation focused on oxadiazole-containing compounds, revealing their ability to inhibit tumor growth in xenograft models through mechanisms involving apoptosis and cell cycle arrest .

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Moieties

Compound A : 4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}piperidine-1,2-dione (Figure 13, )

  • Structural Differences : Replaces the pyrazine-dione core with a piperidine-dione and substitutes the methoxyphenyl group on the oxadiazole with a trifluoromethylphenyl group.
  • Electronic Effects: The trifluoromethyl group is strongly electron-withdrawing, contrasting with the electron-donating methoxy group in the target compound.
  • Biological Implications : Trifluoromethyl groups are often used to improve pharmacokinetic properties, suggesting Compound A may exhibit enhanced metabolic stability compared to the target.

Compound B : (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole ()

  • Structural Differences: Incorporates a triazole-pyrazole system instead of pyrazine-dione.
  • Physicochemical Properties : The trichlorophenyl group increases molecular weight (MW = 576.8 g/mol) and logP compared to the target compound (MW = ~450 g/mol estimated), likely reducing aqueous solubility .
Pyrazine and Pyrazole Derivatives

Compound C: 4-[(4-Ethoxyphenyl)hydrazono]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one ()

  • Structural Differences : Features a pyrazol-3-one ring with a nitro group and ethoxyphenyl hydrazone. Lacks the oxadiazole and pyrazine-dione.
  • Electronic Effects : The nitro group is a strong electron-withdrawing substituent, creating a polarized system distinct from the methoxy-dominated electron donation in the target compound.
  • Reactivity : The hydrazone moiety in Compound C may confer redox activity, unlike the more stable oxadiazole in the target .

Compound D : 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole ()

  • Structural Differences : Combines a dihydropyrazole with a benzothiazole ring. The 4-methoxyphenyl group is retained but integrated into a saturated pyrazole.
Physicochemical and Pharmacokinetic Comparison
Property Target Compound Compound A Compound C
Molecular Weight (g/mol) ~450 (estimated) 523.5 367.36
logP ~2.8 (predicted) 3.1 3.5
Hydrogen Bond Acceptors 7 8 6
Key Substituents Methoxy, Ethoxy, Oxadiazole Trifluoromethyl, Piperidine Nitro, Hydrazone

Key Findings :

  • The 1,2,4-oxadiazole moiety enhances metabolic stability compared to hydrazone (Compound C) or triazole (Compound B) systems .
  • Piperidine and benzothiazole derivatives (Compounds A, D) prioritize different heterocyclic cores, impacting target selectivity and solubility.

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